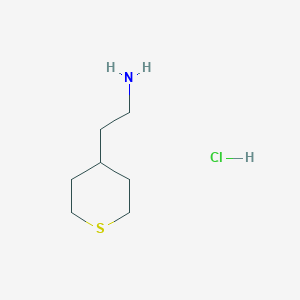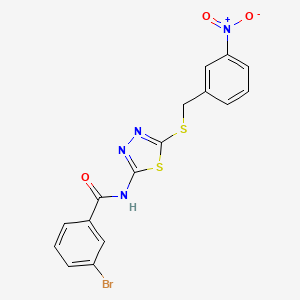![molecular formula C10H19N B2596927 3-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine CAS No. 1560125-40-7](/img/structure/B2596927.png)
3-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bicyclo[221]heptanyl)propan-1-amine is a chemical compound that features a bicyclic structure This compound is known for its unique structural properties, which include a bicyclo[221]heptane core
Applications De Recherche Scientifique
3-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis due to its unique bicyclic structure.
Biology: It is studied for its potential biological activity, including its effects on neurotransmitter systems.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane core. This can be achieved through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.
Functionalization: The bicyclo[2.2.1]heptane core is then functionalized to introduce the propan-1-amine group. This can be done through a series of reactions, including halogenation, nucleophilic substitution, and reduction.
Final Product: The final step involves the purification of the compound to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Mécanisme D'action
The mechanism of action of 3-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter systems, particularly serotonin and glutamate, which play a crucial role in mood regulation and cognitive function. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound acts as a selective serotonin reuptake enhancer, thereby increasing the availability of serotonin in the brain.
Comparaison Avec Des Composés Similaires
3-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine can be compared with other similar compounds, such as:
Tianeptine: A tricyclic compound with similar structural features and pharmacological properties.
Bicyclo[2.2.1]heptane derivatives: Other compounds with the same bicyclic core but different functional groups.
The uniqueness of 3-(2-Bicyclo[22
Propriétés
IUPAC Name |
3-(2-bicyclo[2.2.1]heptanyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c11-5-1-2-9-6-8-3-4-10(9)7-8/h8-10H,1-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTZSNXSBSAQAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1560125-40-7 |
Source


|
| Record name | 3-{bicyclo[2.2.1]heptan-2-yl}propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl 2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2596846.png)

![1-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2596848.png)


![Ethyl 1-((chlorosulfonyl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2596855.png)

![3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(2,4-dichlorophenyl)methanone](/img/structure/B2596857.png)

![Diethyl 2-[2-nitro-1-(3-phenoxyphenyl)ethyl]malonate](/img/structure/B2596865.png)


